molecular formula C14H21N3O4S B6962699 N-ethyl-1-(2-pyridin-3-yloxypropanoyl)pyrrolidine-3-sulfonamide

N-ethyl-1-(2-pyridin-3-yloxypropanoyl)pyrrolidine-3-sulfonamide

Cat. No.: B6962699
M. Wt: 327.40 g/mol
InChI Key: XIPHBBZODSMSTG-UHFFFAOYSA-N
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Description

N-ethyl-1-(2-pyridin-3-yloxypropanoyl)pyrrolidine-3-sulfonamide is a complex organic compound featuring a pyrrolidine ring, a sulfonamide group, and a pyridine moiety

Properties

IUPAC Name

N-ethyl-1-(2-pyridin-3-yloxypropanoyl)pyrrolidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-3-16-22(19,20)13-6-8-17(10-13)14(18)11(2)21-12-5-4-7-15-9-12/h4-5,7,9,11,13,16H,3,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPHBBZODSMSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCN(C1)C(=O)C(C)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-pyridin-3-yloxypropanoyl)pyrrolidine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidine derivative with sulfonyl chlorides in the presence of a base like triethylamine.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached via an ether linkage, which can be achieved by reacting the pyrrolidine sulfonamide with a pyridine derivative under nucleophilic substitution conditions.

    Final Coupling: The final step involves coupling the N-ethyl group to the nitrogen atom of the pyrrolidine ring, typically using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2-pyridin-3-yloxypropanoyl)pyrrolidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.

    Chemical Biology: It can be employed as a probe to investigate biochemical pathways and molecular interactions.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2-pyridin-3-yloxypropanoyl)pyrrolidine-3-sulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The pyridine moiety may enhance binding affinity and specificity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-(2-pyridin-3-yloxypropanoyl)pyrrolidine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-ethyl-1-(2-pyridin-3-yloxypropanoyl)pyrrolidine-3-thioamide: Contains a thioamide group, which may confer different reactivity and biological activity.

Uniqueness

N-ethyl-1-(2-pyridin-3-yloxypropanoyl)pyrrolidine-3-sulfonamide is unique due to the presence of the sulfonamide group, which is known for its bioactivity and ability to form strong hydrogen bonds. This structural feature may enhance the compound’s stability and interaction with biological targets, making it a valuable scaffold for drug development.

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